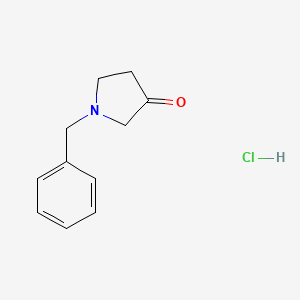

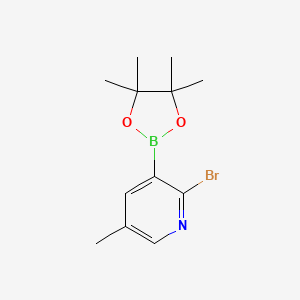

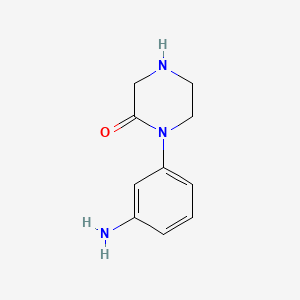

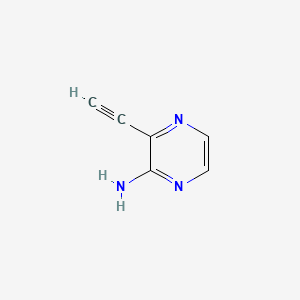

![molecular formula C13H13N3O B581262 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1092352-66-3](/img/structure/B581262.png)

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one , also known by its systematic name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione , is a heterocyclic compound with the molecular formula C14H14N2 . It belongs to the pyrrolopyrimidine class of organic molecules. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery .

Synthesis Analysis

The synthetic methods for preparing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one vary, but one common approach involves cyclization reactions of appropriate precursors. These reactions often utilize heterocyclic building blocks and can be achieved through diverse synthetic routes. Researchers have explored both traditional organic synthesis and more modern methodologies, such as microwave-assisted or solvent-free conditions .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolopyrimidine core fused with a benzyl group. The dihedral angle between the heterocyclic ring system and the phenyl ring is approximately 45.8° . Weak intermolecular C-H⋯N hydrogen bonding interactions contribute to its crystal packing in the solid state .

Chemical Reactions Analysis

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can participate in various chemical reactions, including substitution, oxidation, and reduction processes. Researchers have investigated its reactivity toward electrophiles, nucleophiles, and radical species. These reactions are crucial for designing derivatives with improved properties or specific biological activities .

Physical And Chemical Properties Analysis

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure . The dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8 (5)°. Weak intermolecular C—H N hydrogen bonding is present in the crystal structure .

Intermediate in Antibiotic Synthesis

This compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Moxifloxacin is an antibiotic used for the treatment of a number of bacterial infections, including respiratory tract infections, cellulitis, and anthrax.

Necroptosis Inhibitors

Derivatives of this compound have been reported as potent necroptosis inhibitors . Necroptosis is a type of programmed cell death and inhibitors of this process have potential applications in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Kinase Inhibitors

The compound has shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a critical regulator of cell survival and death, and its dysregulation is associated with various pathological conditions, including inflammatory diseases and cancer .

Safety and Hazards

As with any chemical compound, proper handling and safety precautions are essential. Researchers should follow established laboratory protocols, wear appropriate protective gear, and work in a well-ventilated area. The compound’s safety profile may vary based on its specific use and concentration. Always consult safety data sheets and relevant literature before handling or using this compound .

properties

IUPAC Name |

6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTKDSGWHLTBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675414 |

Source

|

| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-66-3 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

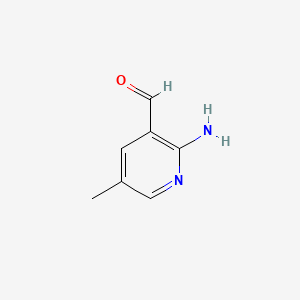

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)